Comparative Antiviral Activity: Maglifloenone Exhibits Distinct Viral Replication Inhibition
Maglifloenone has demonstrated in vitro antiviral properties by inhibiting the replication of both HIV-1 and Human Cytomegalovirus (HCMV), a dual-activity profile not uniformly reported for structurally related lignans like futoenone or veraguensin . While specific EC50 values are not yet published in peer-reviewed journals for direct comparison, this specific antiviral fingerprint establishes Maglifloenone as a distinct biological entity for screening purposes compared to general anti-inflammatory lignans.
| Evidence Dimension | Antiviral activity profile (in vitro) |
|---|---|
| Target Compound Data | Inhibits HIV-1 and HCMV replication |
| Comparator Or Baseline | Futoenone / Veraguensin (no reported dual HIV-1/HCMV activity) |
| Quantified Difference | Not quantified (qualitative difference in reported bioactivity) |
| Conditions | In vitro cell culture models (specific assay details not provided by source) |
Why This Matters
For laboratories screening for dual antiviral leads, substituting Maglifloenone with a generic lignan risks false negatives in HIV-1 or HCMV inhibition assays.
